4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine

Antitrypanosomal 2-aminopyrimidine SAR

4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine (CAS 133256-50-5) is a 2-aminopyrimidine derivative featuring a 4-methyl substitution on the pyrimidine ring and a 4-methylphenyl (p-tolyl) group at the 6-position. The compound has a molecular formula of C₁₂H₁₃N₃ and a molecular weight of 199.25 g/mol.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 133256-50-5
Cat. No. B176017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine
CAS133256-50-5
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=NC(=C2)C)N
InChIInChI=1S/C12H13N3/c1-8-3-5-10(6-4-8)11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15)
InChIKeyPUDBWKSCJYDDRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine (CAS 133256-50-5) — Baseline Characterization and Procurement Context


4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine (CAS 133256-50-5) is a 2-aminopyrimidine derivative featuring a 4-methyl substitution on the pyrimidine ring and a 4-methylphenyl (p-tolyl) group at the 6-position. The compound has a molecular formula of C₁₂H₁₃N₃ and a molecular weight of 199.25 g/mol . It has been investigated for antiprotozoal applications, specifically as a building block or lead scaffold in the development of antitrypanosomal (targeting Trypanosoma brucei rhodesiense, causative agent of sleeping sickness) and antiplasmodial (targeting Plasmodium falciparum NF54, causative agent of malaria) agents [1]. Commercial sources report a measured melting point of 149–150 °C and offer the compound at standard purity grades (e.g., 98%) [2].

Why Substitution with Generic 2-Aminopyrimidine Analogs May Compromise Experimental Outcomes for 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine


The 2-aminopyrimidine scaffold encompasses a broad array of compounds with divergent biological activity profiles driven by subtle substitution variations. Published comparative SAR studies demonstrate that even single-atom or positional changes on the phenyl or pyrimidine rings can shift the efficacy spectrum from predominantly antiplasmodial to predominantly antitrypanosomal, and can drastically alter the selectivity index (SI) relative to mammalian cytotoxicity [1]. For procurement decision-making, this means that a generic 4-aryl-6-substituted-pyrimidin-2-amine cannot be assumed to reproduce the target compound's specific potency and cytotoxicity profile. Selection of 4-methyl-6-(4-methylphenyl)pyrimidin-2-amine is justified only when the exact p-tolyl substitution pattern at C6 and the 4-methyl group on the pyrimidine ring are required to achieve the published activity benchmarks described in the quantitative evidence below.

Quantitative Differentiation Guide for 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine: Head-to-Head Activity and Selectivity Data


Comparative Antitrypanosomal Potency of 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine vs. 4-Methylphenyl-Substituted Analogs Against T. b. rhodesiense

In a systematic SAR study of 2-aminopyrimidine derivatives, the target compound 4-methyl-6-(4-methylphenyl)pyrimidin-2-amine (compound 6a) demonstrated superior antitrypanosomal potency relative to its closest analogs bearing identical 4-methylphenyl substitution but differing pyrimidine substitution patterns [1]. The study employed an in vitro microplate assay against Trypanosoma brucei rhodesiense (strain STIB 900) with melarsoprol as the reference control.

Antitrypanosomal 2-aminopyrimidine SAR

Comparative Antiplasmodial Potency of 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine vs. Analogs Against P. falciparum NF54

The same SAR study evaluated antiplasmodial activity against Plasmodium falciparum NF54 (chloroquine-sensitive strain). The target compound 4-methyl-6-(4-methylphenyl)pyrimidin-2-amine (6a) exhibited an IC₅₀ of 0.225 µM, placing it among the more potent members of the series [1]. This activity was compared directly to its 4-(4-methylphenyl)-substituted analogs 6c and 6d.

Antiplasmodial Antimalarial 2-aminopyrimidine

Comparative Cytotoxicity and Therapeutic Selectivity Profile of 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine

A key differentiator for lead selection is the compound's selectivity for the pathogen target over mammalian cells. 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine (6a) demonstrated an IC₅₀ of 22.25 µM against rat skeletal myoblast L6 cells, yielding selectivity indices (SI) of 21 for antitrypanosomal activity and 99 for antiplasmodial activity [1]. These values are compared against analog 6c, which exhibited similar cytotoxicity but substantially weaker antitrypanosomal activity.

Cytotoxicity Selectivity Index L6 cells

Structural Rationale for Differential Activity: Substituent Positioning Dictates Conformational and Electronic Profile

The observed activity divergence between the target compound (4-methyl on pyrimidine, 4-methylphenyl at C6) and its positional isomer (2-amino-4-(4-methylphenyl)pyrimidine, CAS 263276-44-4) underscores the critical role of substitution topology. In the target compound, the pyrimidine ring bears a methyl group at C4 while the aryl group occupies C6, whereas the isomer features an unsubstituted pyrimidine ring with the aryl group at C4 [1]. This topological difference alters the dihedral angle between the aromatic rings—a parameter shown in crystallographic studies of related 4-methyl-6-phenylpyrimidin-2-amines to vary between 29.9° and 45.1° depending on packing environment, directly impacting π-stacking and hydrogen-bonding capacity with biological targets [2].

Conformational analysis Pyrimidine SAR Substituent effects

Synthetic Versatility: Demonstrated Utility as an Intermediate in Bcr-Abl Kinase Inhibitor Synthesis

Beyond its direct biological activity, 4-methyl-6-(4-methylphenyl)pyrimidin-2-amine has been explicitly cited in patent literature as a key intermediate in the preparation of phenylaminopyrimidine derivatives that function as Bcr-Abl kinase inhibitors [1]. The compound's 2-amino group serves as a nucleophilic handle for further derivatization—including amide bond formation and heterocycle conjugation—while the 4-methyl and 6-(4-methylphenyl) substituents provide the requisite steric and electronic environment for target engagement.

Bcr-Abl Kinase inhibitor Synthetic intermediate

Optimal Application Scenarios for 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine Based on Validated Performance Data


Antitrypanosomal Lead Optimization and SAR Expansion

Investigators pursuing novel antitrypanosomal agents for human African trypanosomiasis should prioritize 4-methyl-6-(4-methylphenyl)pyrimidin-2-amine as a core scaffold for SAR studies. The compound's IC₅₀ of 1.04 µM against T. b. rhodesiense and its 3.5-fold selectivity advantage over analog 6c (SI of 21 vs. 6) position it as a superior starting point for hit-to-lead optimization [1]. Derivatization at the 2-amino position is chemically accessible, and the established synthetic route via benzylidene acetone condensation enables rapid analog generation [2].

Antimalarial Discovery Programs Targeting P. falciparum NF54

With an IC₅₀ of 0.225 µM against P. falciparum NF54 and a favorable selectivity index of 99, 4-methyl-6-(4-methylphenyl)pyrimidin-2-amine offers a balanced antiplasmodial profile suitable for early-stage antimalarial development [1]. Its activity is within 15% of the most potent series analog (6d), while its distinct substitution pattern provides an alternative scaffold for exploring orthogonal structure-activity relationships or combination therapy candidates [1].

Synthesis of Bcr-Abl Kinase Inhibitor Intermediates

Medicinal chemistry groups engaged in Bcr-Abl-targeted oncology programs can employ 4-methyl-6-(4-methylphenyl)pyrimidin-2-amine as a validated intermediate for constructing phenylaminopyrimidine-based kinase inhibitors [3]. The compound's 2-amino group enables direct functionalization, while the pre-installed 4-methyl and 6-(4-methylphenyl) substituents eliminate the need for late-stage aryl coupling steps, potentially streamlining synthetic routes and improving overall yield.

Dual-Pathogen Screening in Neglected Tropical Disease Programs

For research consortia or screening centers evaluating compounds against multiple neglected tropical disease targets, 4-methyl-6-(4-methylphenyl)pyrimidin-2-amine offers the advantage of dual-pathogen activity data generated in a single, internally consistent assay system. The compound's performance against both T. b. rhodesiense and P. falciparum, accompanied by matched cytotoxicity data in L6 cells, enables direct cross-pathogen selectivity comparisons without assay-to-assay variability [1]. This makes it a useful reference compound for benchmarking new 2-aminopyrimidine series.

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